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Compound of Interest

Compound Name:
6-Bromo-2-ethoxy-3-

methoxybenzaldehyde

Cat. No.: B13013752

Get Quote

Executive Summary
6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0), often distinctively referred to

as 6-bromo-o-vanillin, represents a critical halogenated scaffold in medicinal chemistry. Unlike

its more common isomer, 5-bromo-o-vanillin, the 6-bromo variant introduces significant steric

crowding around the aldehyde functionality, altering its reactivity in Schiff base formation and

metal coordination.

This guide provides a definitive technical profile of the compound, resolving common confusion

regarding its regiospecificity, melting point, and thermal stability. It serves as a grounded

reference for researchers utilizing this scaffold in the synthesis of IRE1

inhibitors and complex natural product derivatives like (

)-norannuradhapurine.

Physicochemical Profile
The distinction between the 6-bromo and 5-bromo isomers is the most frequent source of error

in procurement and synthesis. The data below applies strictly to the 6-bromo regioisomer (CAS

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13013752#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13013752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


20035-41-0).

Core Properties Table
Property Value / Description Confidence Level

CAS Number 20035-41-0 High (Verified)

IUPAC Name
6-Bromo-2-hydroxy-3-

methoxybenzaldehyde
High

Molecular Formula

C

H

BrO

High

Molecular Weight 231.04 g/mol High

Melting Point (MP) 102 – 105 °C Experimental (Lit.)[1][2]

Boiling Point (BP) 282.1 ± 35.0 °C (Predicted) Theoretical*

Appearance
Light yellow to orange

crystalline powder
Experimental

Solubility
Soluble in DMSO (113

mg/mL), Methanol, DCM
Experimental

pKa 7.21 ± 0.15 (Predicted) Theoretical

*Note on Boiling Point: Like many poly-functionalized benzaldehydes, this compound is prone

to sublimation and oxidative decomposition prior to reaching its atmospheric boiling point.

Distillation is not recommended; purification should proceed via recrystallization or

chromatography.

Structural Identification (Isomer Differentiation)
Researchers must validate the regiochemistry using

H-NMR. The 6-bromo isomer possesses a unique substitution pattern (C1-CHO, C2-OH, C3-
OMe, C6-Br).
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Proton Environment: The aromatic protons at C4 and C5 are ortho to each other.

Expected Signal: Two doublets (

Hz) in the aromatic region (approx. 7.0–7.4 ppm).[3]

Contrast: The 5-bromo isomer (CAS 2973-76-4) has protons at C4 and C6, which are meta

to each other, typically appearing as two doublets with a small coupling constant (

Hz) or singlets.

Regioselectivity and Synthesis Logic
The synthesis of the 6-bromo isomer is non-trivial because the direct bromination of o-vanillin

strongly favors the 5-position (para to the activating hydroxyl group). Accessing the 6-position

requires blocking the 5-position or utilizing directed lithiation strategies.

Regioisomer Landscape
The following diagram illustrates the structural relationship and the steric environment of the

target compound compared to its common impurities.

TARGET: 6-Bromo-o-vanillin
(CAS 20035-41-0)

MP: 102-105°C
Steric Crowding: High

MAJOR IMPURITY: 5-Bromo-o-vanillin
(CAS 2973-76-4)
MP: 164-166°C

Thermodynamic Product

Isomeric
Distinction

ANALOG: 6-Bromovanillin
(CAS 60632-40-8)

MP: ~178°C
Different Core (4-OH)

Positional
Isomer

o-Vanillin
(Precursor)

Requires Protected
Intermediates

Direct Bromination
(Electrophilic Subst.)
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Figure 1: Isomer landscape highlighting the difficulty in accessing the 6-bromo regioisomer via

direct electrophilic substitution.
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Experimental Protocol: Hydrolysis & Isolation
Due to the difficulty of direct synthesis, the most reliable lab-scale protocol involves the

hydrolysis of a protected precursor, such as 2-acetoxy-3-methoxy-6-bromobenzaldehyde. This

method ensures high purity by separating the bromination step from the final deprotection.

Protocol: Acid-Mediated Deprotection
Objective: Isolation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde from its acetoxy precursor.

[2]

Reagents:

Precursor: 2-Acetoxy-3-methoxy-6-bromobenzaldehyde[2]

Solvent: Methanol (MeOH), HPLC grade

Reagent: 6N Hydrochloric Acid (HCl)[2][4]

Wash: Petroleum Ether[2]

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 2-acetoxy-3-methoxy-6-bromobenzaldehyde

(1.0 eq). Dissolve in Methanol (approx. 3 mL per gram of precursor).

Hydrolysis: Slowly add 6N HCl (1:1 volume ratio relative to MeOH) to the stirring solution.

Mechanism:[5] Acid-catalyzed hydrolysis of the ester (acetate) to restore the phenol.

Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC

(SiO

, Hexane:EtOAc 3:1) for the disappearance of the acetate spot.

Work-up:

The product typically precipitates as the methanol evaporates or upon cooling.
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Separate the solid via filtration (Diafiltration or Büchner funnel).

Purification: Wash the filter cake with Petroleum Ether (

volumes) to remove non-polar organic impurities.

Drying: Dry the yellow solid under vacuum at 40 °C to constant weight.

Expected Yield: ~95–99% Target MP: 102–105 °C

Synthesis Workflow Diagram

Precursor:
2-Acetoxy-3-methoxy-6-bromobenzaldehyde

Hydrolysis
(MeOH / 6N HCl, RT, 12h)

Deprotection

Filtration & Separation

Precipitation

Wash: Petroleum Ether
(Removes non-polar byproducts)

Final Product:
6-Bromo-2-hydroxy-3-methoxybenzaldehyde

(Yellow Solid)

QC Check:
MP: 102-105°C

1H-NMR: Ortho-coupling check

Validation
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Figure 2: Workflow for the final stage isolation of the target compound.

Applications in Drug Discovery
The 6-bromo-2-hydroxy-3-methoxybenzaldehyde scaffold is not merely a building block; it

possesses intrinsic biological activity and serves as a pharmacophore precursor.

IRE1

Inhibition: The compound has been identified as an inhibitor of Inositol-Requiring Enzyme 1
alpha (IRE1

), a key sensor in the Unfolded Protein Response (UPR) pathway. This makes it relevant in
oncology research targeting ER stress.

Natural Product Synthesis: It is a verified intermediate in the total synthesis of (

)-norannuradhapurine, an isoquinoline alkaloid.

Schiff Base Ligands: The proximity of the bromine atom to the aldehyde group (position 6 vs

position 1) creates a specific steric pocket. When condensed with amines to form Schiff

bases, the resulting ligands exhibit unique coordination geometries with transition metals,

often utilized in catalysis.

Safety and Handling
Hazards: Classed as an Irritant (Xi).[4] Causes skin irritation and serious eye irritation.

Storage: Store at Room Temperature (15–25 °C). Keep container tightly sealed in a dry, well-

ventilated place.

Air Sensitivity: While relatively stable, prolonged exposure to air may oxidize the aldehyde to

the corresponding benzoic acid. Store under inert gas (Argon/Nitrogen) for long-term

retention of purity.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13013752/docs?utm_src=pdf-body-img#technical-guide-characterization-and-handling-of-6-bromo-2-hydroxy-3-methoxybenzaldehyde
https://m.chemicalbook.com/ProductChemicalPropertiesCB5748839_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13013752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich.6-Bromo-2-hydroxy-3-methoxybenzaldehyde Product Sheet. (Accessed

2026).[2][6] Link

TCI Chemicals.Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (B1487).

Link

ChemicalBook.Synthesis and Properties of CAS 20035-41-0. Link

SelleckChem.6-Bromo-2-hydroxy-3-methoxybenzaldehyde: IRE1 Inhibitor Data. Link

PrepChem.Synthesis of substituted benzaldehydes. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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